molecular formula C16H10F3N B2378655 2-[3-(Trifluoromethyl)phenyl]quinoline CAS No. 396-84-9

2-[3-(Trifluoromethyl)phenyl]quinoline

Cat. No.: B2378655
CAS No.: 396-84-9
M. Wt: 273.258
InChI Key: HHYIUGQFXUVOPD-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]quinoline is a quinoline derivative featuring a trifluoromethylphenyl substituent at the 2-position of the quinoline ring. Quinoline scaffolds are widely studied due to their pharmacological versatility, including anticancer, antimicrobial, and antimalarial activities . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug development .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)20-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYIUGQFXUVOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]quinoline can be achieved through several methods. One common approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline by the action of ClCF2CO2Me, CuI, and KF on reflux in DMF .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]quinoline undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms in the trifluoromethyl group can be displaced by nucleophiles.

    Cross-coupling reactions: The compound can participate in cross-coupling reactions with organometallic reagents.

    Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve refluxing in solvents such as DMF or using catalysts like CuI .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while cross-coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antibacterial agent.

    Medicine: It is investigated for its potential therapeutic applications, including antimalarial and antineoplastic activities.

    Industry: The compound is used in the development of agrochemicals and as a component in liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity . The quinoline ring system also plays a crucial role in the compound’s biological activity by interacting with specific pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Synthetic Complexity : Halogenation (e.g., -Cl in 2-chloro derivatives) requires harsh reagents like POCl₃, while methoxy groups are introduced via nucleophilic substitution .

Key Findings :

  • Potency Trends : The -CF₃ group contributes to higher potency in kinase inhibition compared to -Cl or -I substituents .
  • Mechanistic Differences: PET inhibition in chloroplasts is more sensitive to nitro (-NO₂) and iodo (-I) groups than -CF₃ .

Physicochemical Properties

Table 3: Computed and Experimental Properties
Compound Name LogP (XLogP3) Molecular Weight (g/mol) Solubility (mg/mL)
2-[3-(Trifluoromethyl)phenyl]quinoline 5.2 285.26 0.12 (DMSO)
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline 5.7 307.69 0.08 (DMSO)
4-Chloro-6-methoxy-2-CF₃-quinoline 4.1 263.67 0.45 (Ethanol)
3-Phenylquinoline 3.9 209.26 1.2 (Ethanol)

Key Insights :

  • Lipophilicity : Chlorine and -CF₃ substituents increase LogP, reducing aqueous solubility but improving membrane permeability .
  • Molecular Weight : Higher molecular weight (>300 g/mol) in chloro-CF₃ derivatives may limit blood-brain barrier penetration .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]quinoline is a synthetic compound notable for its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This compound is being investigated for various pharmacological applications, including its potential as an enzyme inhibitor and an antibacterial agent. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The molecular structure of this compound includes a quinoline backbone substituted with a trifluoromethyl group on the phenyl ring. This configuration is pivotal in determining its biological properties. The trifluoromethyl group not only increases lipophilicity but also enhances binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of quinoline compounds can act as potent growth inhibitors in various cancer models, including zebrafish embryos . The mechanism often involves apoptosis induction in cancer cells.
  • Antibacterial Properties : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group has been linked to increased antibacterial potency .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which play a critical role in cancer progression. In vitro studies suggest that modifications to the quinoline structure can significantly affect its inhibitory activity.

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to Enzymes : The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, improving binding affinity and selectivity .
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to increased cell death .
  • Modulation of Gene Expression : By inhibiting HDACs, the compound can alter gene expression profiles associated with tumor growth and survival.

Case Studies

  • Zebrafish Embryo Model : A study evaluated the anticancer activity of quinoline-derived trifluoromethyl alcohols using zebrafish embryos. It was found that certain derivatives significantly inhibited growth and induced apoptosis .
  • Histone Deacetylase Inhibition : Research indicated that compounds similar to this compound showed potent inhibition of HDACs in vitro, suggesting potential therapeutic applications in cancer treatment.
  • Antibacterial Activity Assessment : A comparative study demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced antibacterial activity against various bacterial strains, outperforming non-fluorinated analogs .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-(3-trifluoromethyl)phenylquinoline-4-carboxylic acidChlorine instead of FluorineModerate HDAC inhibition
8-Fluoro-2-(3-trifluoromethyl)phenylquinoline-4-carboxylic acidFluorine at position 8Enhanced anticancer activity
MefloquineAntimalarial drugSignificant antimalarial properties

The table above illustrates how structural variations influence the biological activity of compounds related to this compound.

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